4-Azido-1-bromo-2-nitrobenzene
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Overview
Description
4-Azido-1-bromo-2-nitrobenzene is an aromatic compound characterized by the presence of azido, bromo, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 4-Azido-1-bromo-2-nitrobenzene typically involves a multi-step process starting from benzene. The general synthetic route includes:
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination in the presence of a brominating agent such as bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃) to yield 1-bromo-2-nitrobenzene.
Azidation: The final step involves the substitution of a hydrogen atom with an azido group (N₃) using sodium azide (NaN₃) under appropriate conditions
Chemical Reactions Analysis
4-Azido-1-bromo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group
Scientific Research Applications
4-Azido-1-bromo-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azido-1-bromo-2-nitrobenzene involves its reactivity due to the presence of the azido, bromo, and nitro groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The nitro group can participate in redox reactions, while the bromo group can be involved in substitution reactions. These functional groups make the compound versatile for various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 4-Azido-1-bromo-2-nitrobenzene include:
- 4-Azido-1-fluoro-2-nitrobenzene
- 4-Azido-1-chloro-2-nitrobenzene
- 4-Azido-1-iodo-2-nitrobenzene
Compared to these compounds, this compound is unique due to the specific reactivity imparted by the bromo group, which can influence the compound’s behavior in substitution and other reactions .
Properties
Molecular Formula |
C6H3BrN4O2 |
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Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-azido-1-bromo-2-nitrobenzene |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H |
InChI Key |
IWIHHBYGDHHMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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